2-Bromo-3'-trifluoromethoxyacetophenone

Description

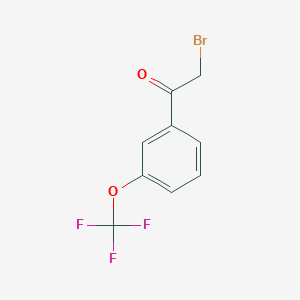

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-5-8(14)6-2-1-3-7(4-6)15-9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKYVVGHLJGVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381079 | |

| Record name | 2-Bromo-3'-trifluoromethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237386-01-5 | |

| Record name | 2-Bromo-3'-trifluoromethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 2 Bromo 3 Trifluoromethoxyacetophenone

Direct α-Bromination Approaches

Direct α-bromination is the most straightforward and commonly employed strategy for the synthesis of α-bromo ketones like 2-Bromo-3'-trifluoromethoxyacetophenone. This approach involves the reaction of the corresponding acetophenone (B1666503) derivative with a suitable brominating agent. The efficiency of this method is highly dependent on the choice of the brominating agent, solvent, and other reaction conditions.

Brominating Agents and Their Mechanistic Implications in the Synthesis of this compound

The selection of the brominating agent is critical for a successful α-bromination reaction. Several reagents have been developed to offer varying degrees of reactivity, selectivity, and handling safety.

Pyridinium (B92312) tribromide (C₅H₅NHBr₃) is a solid, stable, and easy-to-handle reagent that serves as a convenient source of molecular bromine in situ. chegg.comchemicalbook.com It is often preferred over liquid bromine due to its reduced hazards. chegg.com This reagent is effective for the α-monobromination of various acetophenone derivatives. nih.govresearchgate.net

The reaction mechanism under acidic conditions, typically in a solvent like acetic acid, begins with the protonation of the carbonyl oxygen of 3'-trifluoromethoxyacetophenone. nih.govresearchgate.net This protonation increases the acidity of the α-protons, facilitating the formation of a nucleophilic enol intermediate. This enol formation is the rate-determining step of the reaction. nih.govresearchgate.net Pyridinium tribromide then releases bromine (Br₂), which is attacked by the electron-rich double bond of the enol. A subsequent deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst. nih.gov

The use of pyridinium tribromide allows for a controlled release of bromine, which helps in minimizing the formation of dibrominated byproducts. chemicalbook.com

N-Bromosuccinimide (NBS) is another widely used solid reagent for selective bromination. wikipedia.org It is particularly valuable for allylic and benzylic brominations but is also highly effective for the α-bromination of carbonyl compounds. wikipedia.orgmasterorganicchemistry.com The advantage of NBS is that it maintains a low, constant concentration of bromine in the reaction mixture, which can suppress side reactions. masterorganicchemistry.com

The α-bromination of acetophenones using NBS can proceed through two main pathways:

Acid-Catalyzed Pathway: In the presence of an acid catalyst (e.g., p-toluenesulfonic acid), the mechanism is similar to that with other bromine sources. shodhsagar.com The ketone first tautomerizes to its enol form, which then reacts with the bromine generated from NBS. wikipedia.org

Radical Pathway: Under initiation by light or a radical initiator, NBS can also effect bromination via a free radical mechanism. wikipedia.org An initiator abstracts a hydrogen atom from the α-position to form a carbon radical, which then reacts with NBS to form the α-bromo ketone and a succinimidyl radical. youtube.com

For the synthesis of this compound, the acid-catalyzed pathway is generally preferred to ensure selective monobromination at the α-position. wikipedia.orgshodhsagar.com

Elemental bromine (Br₂) is the classic and most direct reagent for the α-bromination of ketones. mdpi.com The reaction is typically performed under acidic conditions, often using acetic acid as both the solvent and the catalyst. mdpi.com

The mechanism involves the acid-catalyzed formation of the enol tautomer of 3'-trifluoromethoxyacetophenone. mdpi.com The enol then acts as a nucleophile, attacking a molecule of bromine in an electrophilic addition. The resulting intermediate loses a proton to yield this compound and hydrogen bromide (HBr). quora.com Although effective, the use of liquid bromine presents significant handling challenges due to its high toxicity, volatility, and corrosiveness. shodhsagar.com Therefore, alternative brominating agents are often favored in modern synthetic applications.

Solvent Effects and Reaction Condition Optimization in α-Bromination

The choice of solvent and the optimization of reaction conditions are crucial for achieving high yields and selectivity in the α-bromination of acetophenones. Solvents can influence the rate of enolization and the solubility of the reagents. lookchem.comnih.gov

Studies on the α-bromination of acetophenone have shown that various solvents can be employed, with differing results. For instance, in NBS-mediated brominations, methanol (B129727) has been shown to provide high yields in short reaction times. nih.gov Other solvents like acetonitrile (B52724), ethanol, and dichloromethane (B109758) have also been used effectively. lookchem.comnih.govresearchgate.net The optimal choice often depends on the specific substrate and brominating agent.

Reaction temperature is another key parameter. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. shodhsagar.comlookchem.com For example, experiments on the bromination of substituted acetophenones with pyridinium tribromide found that the highest yield was achieved at 90 °C with a reaction time of three hours. nih.govresearchgate.net The molar ratio of the substrate to the brominating agent must also be carefully controlled to favor monobromination and prevent the formation of di- and poly-brominated products. researchgate.net

Below is a data table summarizing the effect of different solvents on the yield of α-bromoacetophenone using NBS as the brominating agent, which provides insight into solvent selection for the synthesis of this compound.

| Entry | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Methanol (MeOH) | 10 | 89 | nih.gov |

| 2 | Ethanol (EtOH) | 40 | 74 | nih.gov |

| 3 | Acetonitrile (CH₃CN) | 60 | 51 | nih.gov |

| 4 | Dichloromethane (CH₂Cl₂) | - | Excellent Selectivity | researchgate.net |

| 5 | Water (H₂O) | 1440 (24 hrs) | 15 | nih.gov |

Regioselectivity and Stereochemical Considerations in α-Bromination of Substituted Acetophenones

A primary challenge in the bromination of substituted acetophenones is achieving the desired regioselectivity. The two main possibilities are bromination at the α-carbon of the ketone (side-chain bromination) or electrophilic substitution on the aromatic ring. lookchem.com

For 3'-trifluoromethoxyacetophenone, the trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing and a meta-director for electrophilic aromatic substitution. However, under the acidic conditions typically used for α-bromination, the formation of the enol and subsequent reaction at the α-position is kinetically favored over ring bromination. mdpi.com The presence of an electron-withdrawing group on the benzene (B151609) ring can further facilitate the α-bromination reaction. nih.gov By carefully controlling the reaction conditions, such as using a non-polar solvent and avoiding strong Lewis acid catalysts that promote aromatic substitution, α-bromination can be achieved with high selectivity. lookchem.com

Stereochemical considerations are not relevant for the synthesis of this compound because the α-carbon is not a stereocenter. The reaction proceeds through a planar enol intermediate, and the subsequent attack by the brominating agent can occur from either face of this plane with equal probability. If the substrate were to have a pre-existing stereocenter or if the α-carbon itself were substituted to become a stereocenter upon bromination, the stereochemical outcome of the reaction would need to be considered. However, for the target molecule, this is not a factor.

Scale-Up Considerations for α-Bromination Processes

The α-bromination of ketones, a key transformation in the synthesis of this compound, presents several challenges when transitioning from laboratory to industrial scale. These include managing the exothermic nature of the reaction, ensuring selective mono-bromination over di-bromination, and handling hazardous reagents like elemental bromine. researchgate.netresearchgate.net

Continuous flow microreactors have emerged as a promising technology to address these scale-up issues. akjournals.comakjournals.com A study on the α-bromination of acetophenone demonstrated a successful transition from a batch process to a continuous flow system, achieving a 99% yield. akjournals.comresearchgate.net This approach offers superior control over reaction parameters such as temperature, reaction time, and molar ratios of reactants, which is crucial for optimizing selectivity and minimizing the formation of byproducts. akjournals.com For instance, in the continuous flow bromination of acetophenone, optimal conditions were identified with a bromine molar ratio of 1.5 and a reaction time of 60 seconds at 20°C, leading to excellent selectivity for the mono-brominated product. akjournals.com The space-time yield in a preparative scale system was found to be comparable to batch reactions, highlighting the industrial applicability of this technology. akjournals.comresearchgate.net

Key parameters that require careful control during the scale-up of α-bromination include:

Temperature: To control the reaction rate and prevent thermal runaway.

Molar Ratio of Bromine: To maximize mono-bromination and minimize the formation of di-brominated and other side products. researchgate.net

Reaction Time: To ensure complete conversion of the starting material while avoiding over-reaction. researchgate.net

By carefully optimizing these parameters in a continuous flow setup, a robust and reproducible process for the α-bromination of acetophenone derivatives can be established, ensuring high yield and purity on a larger scale. akjournals.com

Multi-Step Synthetic Strategies from Precursor Compounds

The direct α-bromination of the precursor 1-[3-(trifluoromethoxy)phenyl]ethanone is a primary route to obtain this compound. This reaction typically involves the treatment of the ketone with a brominating agent. Various methods have been developed for the α-bromination of aromatic ketones, which are applicable to this specific substrate. nih.govorganic-chemistry.org

Commonly used brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). researchgate.net The reaction can be carried out in a suitable organic solvent, such as dioxane or diethyl ether. nih.govmdpi.com Acid-free bromination protocols have been developed to improve yields and avoid potential side reactions. nih.gov For instance, the dropwise addition of one equivalent of bromine to an ice-cold solution of the substrate in diethyl ether, followed by stirring at room temperature, has been shown to be effective for the synthesis of 2-bromoacetophenones. nih.gov

Photochemical methods offer a mild and efficient alternative for α-bromination. The use of N-bromosuccinimide under UV-vis irradiation allows the reaction to proceed at low temperatures without the need for a catalyst or radical initiator. researchgate.net

The table below summarizes different approaches for the α-bromination of acetophenone derivatives:

| Brominating Agent | Catalyst/Conditions | Solvent | Key Features |

| Bromine (Br₂) | Acid-free | Diethyl ether | Improved yields, avoids acid-catalyzed side reactions. nih.gov |

| HBr and Bromine | Continuous flow | 1,4-Dioxane | Excellent selectivity, suitable for industrial scale. mdpi.com |

| N-Bromosuccinimide (NBS) | UV-vis irradiation | Diethyl ether | Mild conditions, no catalyst required. researchgate.net |

| H₂O₂-HBr | "on water" | Water | Environmentally friendly, inexpensive reagents. researchgate.netrsc.org |

These methodologies provide a range of options for the efficient and selective α-bromination of 1-[3-(trifluoromethoxy)phenyl]ethanone to yield the desired product.

An alternative strategy involves the synthesis of the trifluoromethoxy group from a corresponding phenolic precursor. For instance, 3-trifluoromethylphenol can be used as a starting material. The conversion of a phenol (B47542) to a trifluoromethoxybenzene derivative is a key transformation in this route.

One established method involves a two-step process: chlorination followed by fluorination. beilstein-journals.org For example, anisoles can be converted to their corresponding trifluoromethyl ethers by reaction with anhydrous hydrogen fluoride (B91410) or antimony trifluoride in the presence of antimony pentachloride. beilstein-journals.org Another approach involves the reaction of phenols with carbon tetrachloride and anhydrous hydrogen fluoride in the presence of a catalyst like boron trifluoride at elevated temperatures. mdpi.com

A more direct method for the synthesis of aryl trifluoromethyl ethers is the reaction of phenols with carbon tetrafluoride (CF₄) or other trifluoromethylating agents. However, these reactions often require harsh conditions.

The synthesis of (trifluoromethoxy)benzene (B1346884) can also be achieved through the reaction of benzene with trifluoromethyl hypofluorite (B1221730) (CF₃OF). ontosight.ai This compound serves as a precursor for other trifluoromethoxy aromatic compounds. ontosight.ai A patent describes a process for preparing trifluoromethylphenols by reacting a trifluoromethylhalobenzene with a sodium benzylate to form a trifluoromethylphenyl benzyl (B1604629) ether, which is then hydrogenolyzed to the phenol. google.com

The following table outlines methods for the synthesis of trifluoromethoxyarenes from phenolic precursors:

| Starting Material | Reagents | Key Transformation |

| Phenol | 1. CCl₄, HF, BF₃ | Conversion of -OH to -OCF₃. mdpi.com |

| Anisole | 1. Chlorination 2. HF or SbF₃/SbCl₅ | Conversion of -OCH₃ to -OCF₃. beilstein-journals.org |

| Trifluoromethylhalobenzene | 1. Sodium benzylate 2. Hydrogenolysis | Formation of the phenol, which can then be further derivatized. google.com |

Once the 3-(trifluoromethoxy)phenyl moiety is synthesized, it can be subjected to acylation to introduce the acetyl group, followed by α-bromination as described previously.

A powerful method for introducing functional groups onto an aromatic ring is through the diazotization of an amino group, followed by a Sandmeyer-type reaction. In the context of synthesizing the target molecule's precursors, this approach can be utilized to introduce either the bromo or the acetyl group.

For instance, a process for the preparation of 3'-(Trifluoromethyl)acetophenone involves the diazotization of 3-aminobenzotrifluoride. google.comwipo.int The resulting diazonium salt is then reacted with acetaldoxime (B92144) to form 3'-(Trifluoromethyl)acetophenone oxime, which is subsequently hydrolyzed with hydrochloric acid to yield 3'-(Trifluoromethyl)acetophenone. google.comwipo.int This product can then be α-brominated to afford the final compound.

The general steps for this synthetic route are as follows:

Diazotization: 3-aminobenzotrifluoride is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid) at low temperatures to form the corresponding diazonium salt. google.com

Sandmeyer-type Reaction: The diazonium salt is then reacted with a suitable reagent to introduce the desired functionality. In the example above, acetaldoxime is used to form the acetophenone oxime. google.com

Hydrolysis: The resulting oxime is hydrolyzed to the ketone. google.com

α-Bromination: The synthesized 3'-(Trifluoromethyl)acetophenone is then brominated at the α-position.

This strategy offers a versatile route to substituted acetophenones from readily available anilines.

The synthesis of this compound can be approached by sequentially introducing the key functional groups—the acetophenone and the trifluoromethoxy moieties—onto a benzene ring. The order of these introductions can be strategically chosen based on the directing effects of the substituents and the availability of starting materials.

Route 1: Acetylation followed by formation of the trifluoromethoxy group

Friedel-Crafts Acetylation: Starting with a suitable precursor like 3-bromophenol, the acetyl group can be introduced via Friedel-Crafts acetylation.

Formation of Trifluoromethoxy Group: The phenolic hydroxyl group can then be converted to the trifluoromethoxy group using methods described in section 2.2.2.

α-Bromination: The final step would be the bromination of the acetyl group.

Route 2: Formation of the trifluoromethoxy group followed by acetylation

Synthesis of 3-(Trifluoromethoxy)aniline: Starting from 3-aminophenol, the trifluoromethoxy group can be introduced.

Diazotization and Sandmeyer Reaction: The amino group can then be converted to a diazonium salt and subsequently replaced with an acetyl group via a Sandmeyer-type reaction, or converted to a bromine or iodine, which can then be used in a cross-coupling reaction to introduce the acetyl group.

α-Bromination: The resulting 3'-(trifluoromethoxy)acetophenone (B61127) is then brominated.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. Key areas of focus include the use of safer reagents and solvents, and the development of catalytic and solvent-free methods.

A significant advancement in the green α-bromination of ketones is the use of an aqueous hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system "on water". researchgate.netrsc.org This method avoids the use of organic solvents and catalysts, and the reagents are inexpensive and have a lower environmental impact. researchgate.netrsc.org The reaction proceeds at room temperature with high selectivity for mono-bromination, and the brominated ketones can be isolated in good yields. researchgate.netrsc.org

The use of room temperature ionic liquids has also been explored as a greener alternative to hazardous polar solvents traditionally used in ketone halogenation. wikipedia.org Ionic liquids can be modified to have unique chemical and physical properties, offering a promising avenue for developing more sustainable reaction conditions. wikipedia.org

Furthermore, the development of catalytic methods for α-bromination can reduce the amount of waste generated. For example, the use of sub-stoichiometric amounts of catalysts can replace the need for stoichiometric brominating agents.

The principles of green chemistry can be applied to various stages of the synthesis, from the choice of starting materials to the final purification steps, to minimize the environmental footprint of producing this compound.

Development of Environmentally Benign Synthetic Pathways

The pursuit of environmentally benign pathways for the synthesis of this compound focuses on minimizing the use and generation of hazardous substances. This begins with the careful selection of starting materials and reagents for each synthetic step.

A common route to acetophenones is the Friedel-Crafts acylation. In a traditional approach, this reaction employs a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which generates significant amounts of corrosive and hazardous waste during aqueous workup. An environmentally benign alternative involves replacing homogeneous Lewis acids with solid acid catalysts like zeolites or montmorillonite (B579905) clays. These catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture by simple filtration, thereby streamlining the purification process and reducing waste. The acylation of 3-trifluoromethoxyphenol or a similar precursor could thus be achieved using acetic anhydride (B1165640) or acetyl chloride over a solid acid catalyst, potentially in a solvent-free system or using a green solvent like anisole.

The subsequent step, the α-bromination of 3'-trifluoromethoxyacetophenone, also presents opportunities for developing greener pathways. Conventional methods often utilize elemental bromine (Br₂), which is highly toxic, corrosive, and volatile. shodhsagar.com Environmentally preferable alternatives include the use of N-bromosuccinimide (NBS) as a brominating agent. shodhsagar.com The co-product of this reaction, succinimide, can be recovered and reconverted to NBS, creating a recyclable process.

A particularly innovative and green approach is the use of electrochemical methods for bromination. lookchem.comrsc.org This technique can generate the brominating species in situ from a simple and safe bromide salt, such as ammonium (B1175870) bromide (NH₄Br), in an aqueous-organic solvent mixture. lookchem.comrsc.org This process avoids the handling of hazardous bromine and often proceeds under mild conditions with high selectivity, significantly improving the safety and environmental profile of the synthesis. lookchem.com

| Synthetic Step | Traditional Method | Environmentally Benign Alternative | Key Advantages of Alternative |

| Acylation | Friedel-Crafts with AlCl₃ | Catalysis with solid acids (e.g., Zeolites) | Reusable catalyst, reduced corrosive waste, easier purification |

| Bromination | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) or Electrochemical Bromination | Avoids hazardous Br₂, recyclable byproducts (NBS), mild reaction conditions (electrochemistry) |

Waste Minimization and Atom Economy in Production

A central tenet of green chemistry is the maximization of atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. savemyexams.com A high atom economy signifies a process that generates minimal waste. numberanalytics.com

To analyze the atom economy for the synthesis of this compound, let's consider a hypothetical two-step pathway starting from 3-trifluoromethoxyphenol.

Step 1: Acylation (hypothetical) 3-trifluoromethoxyphenol + Acetic Anhydride → 3'-trifluoromethoxyacetophenone + Acetic Acid

Step 2: Bromination with NBS 3'-trifluoromethoxyacetophenone + N-Bromosuccinimide → this compound + Succinimide

The atom economy for the bromination step can be calculated using the formula: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3'-trifluoromethoxyacetophenone | C₉H₇F₃O₂ | 204.15 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |

| Total Reactant Mass | 382.13 | |

| This compound | C₉H₆BrF₃O | 283.04 |

| Succinimide | C₄H₅NO₂ | 99.09 |

Calculation of Atom Economy for Bromination: Atom Economy = (283.04 / 382.13) x 100 ≈ 74.07%

Use of Catalytic Systems for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to increased reaction rates, milder operating conditions, and improved selectivity, all of which contribute to enhanced efficiency and reduced waste. jddhs.com

In the α-bromination step, the use of catalytic systems can offer significant advantages over stoichiometric reagents. Organocatalysis, for instance, has emerged as a powerful tool for various organic transformations. While not always directly applicable to simple brominations, related catalytic approaches can enhance selectivity and reduce the formation of over-brominated or other undesired side products. rsc.org

The electrochemical method represents a form of electrocatalysis. researchgate.net In this process, a catalytic amount of a supporting electrolyte, such as sulfuric acid, is used to facilitate the in situ generation of the brominating agent from a bromide salt. lookchem.com This method is highly efficient as it avoids the use of a stoichiometric brominating reagent and the associated byproducts. The efficiency of the reaction can be precisely controlled by adjusting the electrical current and reaction time.

| Catalytic System | Synthetic Step | Mechanism of Efficiency Enhancement | Environmental/Process Benefits |

| Zeolites (Solid Acid) | Acylation | Provides an active surface for the reaction, replacing stoichiometric Lewis acids. | Reusable, non-corrosive, simplifies product purification, minimizes aqueous waste. |

| Organocatalysts | Bromination | Can enhance selectivity and allow for milder reaction conditions. | Reduces byproducts, potentially lowers energy consumption. |

| Electrocatalysis | Bromination | In situ generation of the brominating agent from a simple salt using electricity. | Avoids hazardous reagents, high selectivity, minimal waste products, precise process control. |

By strategically designing the synthetic route to incorporate these principles, the production of this compound can be shifted towards a more sustainable and economically viable process, aligning with the modern imperatives of the chemical industry.

Reactivity and Mechanistic Investigations of 2 Bromo 3 Trifluoromethoxyacetophenone

Nucleophilic Substitution Reactions at the α-Carbon

The bromine atom situated on the carbon adjacent to the carbonyl group (the α-carbon) is a primary site for nucleophilic substitution. The reactivity of this position is significantly influenced by the adjacent ketone and the distant, yet electronically powerful, trifluoromethoxy group.

SN1 and SN2 Reaction Pathways: Theoretical and Experimental Comparisons

Nucleophilic substitution at the α-carbon of 2-Bromo-3'-trifluoromethoxyacetophenone can theoretically proceed via either a unimolecular (SN1) or a bimolecular (SN2) pathway. However, for α-haloketones, the SN2 mechanism is strongly favored. jove.com

The SN1 pathway requires the formation of a carbocation intermediate after the departure of the bromide leaving group. An α-carbonyl carbocation is highly unstable and energetically unfavorable. jove.com The adjacent carbonyl group is electron-withdrawing, which would intensify the positive charge of the carbocation, destabilizing it. jove.com

Conversely, the SN2 pathway involves a concerted, single-step mechanism where the nucleophile attacks the α-carbon at the same time as the bromide departs. masterorganicchemistry.com This avoids the formation of the unstable carbocation intermediate. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comreddit.com For α-haloketones, reactions are typically conducted with less basic nucleophiles to avoid competing side reactions like elimination. jove.com

| Factor | SN1 Pathway (Disfavored) | SN2 Pathway (Favored) |

|---|---|---|

| Mechanism | Two steps, via carbocation intermediate. masterorganicchemistry.com | One concerted step. reddit.com |

| Intermediate Stability | Highly unstable α-carbonyl carbocation; destabilized by adjacent C=O group. jove.com | Transition state is favored over a high-energy carbocation. |

| Rate Law | Rate = k[Substrate]. pressbooks.pub | Rate = k[Substrate][Nucleophile]. pressbooks.pub |

| Nucleophile Requirement | Favored by weak nucleophiles (e.g., water, alcohols). libretexts.org | Favored by strong, but preferably less basic, nucleophiles. jove.comlibretexts.org |

| Solvent | Favored by polar protic solvents. pressbooks.publibretexts.org | Favored by polar aprotic solvents. pressbooks.publibretexts.org |

| Stereochemistry | Racemization. pressbooks.pub | Inversion of configuration. pressbooks.pub |

Influence of the Trifluoromethoxy Group on α-Carbon Reactivity

The trifluoromethoxy (-OCF3) group, positioned on the meta-position of the phenyl ring, exerts a significant long-range electronic influence on the reactivity of the α-carbon. This influence is primarily due to its strong electron-withdrawing inductive effect. nih.govresearchgate.net

The -OCF3 group is characterized by a strong σ-inductive effect due to the high electronegativity of the fluorine atoms, making the phenyl ring relatively electron-poor. nih.govreddit.com While the oxygen atom can theoretically donate electron density to the ring via a π-resonance effect, this is significantly diminished by the fluorine atoms. nih.gov The net result is that the trifluoromethoxy group acts as a potent deactivating group. reddit.com This electron withdrawal is transmitted through the aromatic system and the carbonyl group to the α-carbon, increasing its partial positive charge (electrophilicity). This enhancement of the α-carbon's electrophilic character makes it more susceptible to attack by nucleophiles, thereby accelerating the rate of SN2 reactions.

| Substituent Group | Inductive Effect (σ) | Resonance Effect (π) | Net Effect on Ring |

|---|---|---|---|

| -OCH3 (Methoxy) | Weakly Withdrawing | Strongly Donating | Activating, Ortho/Para Directing |

| -CF3 (Trifluoromethyl) | Strongly Withdrawing. wikipedia.org | Weakly Withdrawing (Hyperconjugation) | Deactivating, Meta Directing. vaia.com |

| -OCF3 (Trifluoromethoxy) | Strongly Withdrawing. nih.gov | Weakly Donating. nih.govreddit.com | Strongly Deactivating, Meta Directing. researchgate.net |

Formation of Enolates and Enols in Reaction Intermediates

Enols and enolates are critical intermediates in the chemistry of carbonyl compounds. wikipedia.org In the context of this compound, their formation can either facilitate certain reactions or lead to undesired side products.

Under acidic conditions, the ketone can tautomerize to its enol form. masterorganicchemistry.com This process is often the rate-determining step for acid-catalyzed α-halogenation. wikipedia.orglibretexts.org While the focus here is on the substitution of bromine, understanding enol formation is key to the synthesis of the starting material itself.

Under basic conditions, a strong base can deprotonate the α-carbon to form an enolate. However, for α-halo ketones, this pathway is complex. The use of strong, basic nucleophiles can lead to the formation of an α-haloenolate, which may participate in side reactions rather than a simple substitution. jove.com One such pathway is the Favorskii rearrangement, which proceeds through a cyclopropanone (B1606653) intermediate formed from the enolate. Another competing reaction is E2 elimination, promoted by a sterically hindered base, which would yield an α,β-unsaturated ketone. libretexts.org Reductive methods, such as the use of zinc dust, can also be employed to generate zinc enolates from α-bromo ketones, which can then react with various electrophiles. wikipedia.orgacs.org

Carbonyl Group Reactivity and Transformations

The carbonyl group in this compound is a key site of reactivity, serving as an electrophilic center for addition reactions and being susceptible to reduction.

Nucleophilic Addition Reactions to the Ketone

The carbonyl carbon is sp2-hybridized and possesses a significant partial positive charge due to the high electronegativity of the oxygen atom. libretexts.org This electrophilicity is further enhanced by the strong electron-withdrawing nature of the 3'-trifluoromethoxy group. Consequently, the ketone readily undergoes nucleophilic addition reactions. wikipedia.orgmasterorganicchemistry.com

In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation (typically during an acidic workup) yields an alcohol. masterorganicchemistry.com A wide variety of nucleophiles can be used, leading to a diverse range of products.

| Nucleophile (Reagent) | Product Type |

|---|---|

| Hydride (e.g., NaBH4) | Secondary Alcohol (Bromohydrin) |

| Organometallics (e.g., Grignard, Organolithium) | Tertiary Alcohol |

| Cyanide (e.g., HCN, NaCN) | Cyanohydrin |

| Ylides (e.g., Wittig Reagent) | Alkene |

Reductions and Oxidations of the Carbonyl Functionality

Reductions: The carbonyl group can be reduced by various reagents. Mild reducing agents like sodium borohydride (B1222165) (NaBH4) will typically reduce the ketone to a secondary alcohol, forming 1-(3'-(trifluoromethoxy)phenyl)-2-bromoethanol, without affecting the α-bromo group.

More vigorous reduction conditions, specifically the Huang-Minlon modification of the Wolff-Kishner reduction, lead to a more profound transformation. onlineorganicchemistrytutor.com This reaction, which involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base (like KOH) in a high-boiling solvent such as diethylene glycol, is commonly used to deoxygenate ketones to methylene (B1212753) groups. pharmdbm.commasterorganicchemistry.com Crucially, for α-bromo ketones, this process results in simultaneous deoxygenation and debromination. zenodo.org In the case of this compound, the product of the Huang-Minlon reduction would be 1-ethyl-3-(trifluoromethoxy)benzene.

Oxidations: Ketones are generally resistant to oxidation under typical conditions. Strong oxidizing agents under harsh conditions can cleave the C-C bonds adjacent to the carbonyl. A specific oxidation reaction for ketones is the Baeyer-Villiger oxidation, which would convert the ketone into an ester, but this is a specialized transformation and not a general oxidation pathway.

Reactions Involving the Aromatic Ring

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its substituents: the trifluoromethoxy group (-OCF₃) and the bromoacetyl group (-COCH₂Br). These groups dictate the regioselectivity of electrophilic aromatic substitution and open avenues for various metal-catalyzed cross-coupling and metalation reactions.

Electrophilic Aromatic Substitution: Directing Effects of Substituents

The orientation of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions is governed by the directing effects of the substituents already present on the benzene (B151609) ring. In the case of this compound, both the trifluoromethoxy group and the acetyl group (as part of the bromoacetyl moiety) are electron-withdrawing, thus deactivating the aromatic ring towards electrophilic attack compared to benzene. wikipedia.orgstudyraid.com

The trifluoromethoxy group is a moderately electron-withdrawing moiety. beilstein-journals.org While the oxygen atom possesses lone pairs that can participate in resonance, the strong inductive effect of the three fluorine atoms dominates, pulling electron density away from the ring. reddit.comnih.gov This deactivation primarily affects the ortho and para positions, making the meta position relatively more susceptible to electrophilic attack. beilstein-journals.orgvaia.com Therefore, the trifluoromethoxy group is considered a meta-director. vaia.com

Similarly, the acetyl group is a deactivating, meta-directing group. studyraid.comreddit.com Its electron-withdrawing nature is a result of both inductive effects and resonance, which delocalizes the π-electrons of the aromatic ring towards the carbonyl group. studyraid.comlibretexts.org This creates partial positive charges at the ortho and para positions, thereby directing incoming electrophiles to the meta positions. studyraid.com

Given that both substituents direct incoming electrophiles to the meta position relative to their own positions, the regiochemical outcome of an EAS reaction on this compound would be a complex mixture of products. The substitution pattern will be influenced by the combined deactivating effects of both groups.

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position on Ring | Electronic Effect | Directing Effect |

| Trifluoromethoxy (-OCF₃) | 3' | Electron-withdrawing (Inductive > Resonance) | Meta |

| Bromoacetyl (-COCH₂Br) | 1' | Electron-withdrawing (Inductive and Resonance) | Meta |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the Bromine Position

The bromine atom in this compound is not directly attached to the aromatic ring, but rather on the α-carbon of the acetyl group. Therefore, palladium-catalyzed cross-coupling reactions would primarily occur at an aryl bromide, not at the aliphatic bromine of the specified compound. However, for the purpose of discussing the reactivity of a related aromatic system, if we consider a hypothetical 3'-bromo-trifluoromethoxyacetophenone, the bromine atom attached to the aromatic ring would be susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used to form biaryl compounds.

The Heck reaction is the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.govlibretexts.org This reaction is a versatile method for the synthesis of complex olefinic compounds.

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.org It is a reliable method for the synthesis of substituted alkynes.

The general conditions for these reactions are summarized in the table below.

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Base | Solvent |

| Suzuki | Boronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Heck | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | THF, DMF |

Metalation and Subsequent Functionalization of the Aromatic Ring

Direct metalation of the aromatic ring of this compound, followed by quenching with an electrophile, offers a pathway to introduce additional functional groups. However, the success of this approach is highly dependent on the directing effects of the existing substituents.

The trifluoromethoxy group is not a strong directing group for ortho-metalation. While the oxygen atom has lone pairs, the strong electron-withdrawing nature of the CF₃ group reduces its ability to coordinate with metalating agents like organolithium reagents. Similarly, the acetyl group is also not a strong directing group for ortho-metalation.

A more plausible strategy would involve a halogen-metal exchange reaction if a bromine or iodine atom were present on the aromatic ring. For instance, treatment of an aryl bromide with an organolithium reagent at low temperature can lead to the corresponding aryllithium species, which can then be trapped with various electrophiles.

Formation of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds due to the presence of two reactive sites: the α-bromoketone moiety and the substituted aromatic ring.

Cyclization Reactions Leading to Fused Ring Systems

The α-bromoketone functionality in this compound can react with various nucleophiles to initiate cyclization reactions, leading to the formation of fused heterocyclic systems. A prominent example is the synthesis of imidazo[1,2-a]pyridines. arkat-usa.orgnih.govacs.orgresearchgate.net This reaction involves the condensation of a 2-aminopyridine (B139424) with a 2-bromoacetophenone (B140003) derivative. The reaction proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen by the α-bromoketone, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. e3s-conferences.org

Table 3: Synthesis of Imidazo[1,2-a]pyridines from 2-Bromoacetophenones

| 2-Bromoacetophenone Derivative | 2-Aminopyridine Derivative | Product |

| This compound | 2-Aminopyridine | 2-(3'-(Trifluoromethoxy)phenyl)imidazo[1,2-a]pyridine |

| 2-Bromo-4'-fluoroacetophenone | 2-Aminopyridine | 2-(4'-Fluorophenyl)imidazo[1,2-a]pyridine |

| 2-Bromo-4'-methoxyacetophenone | 2-Aminopyridine | 2-(4'-Methoxyphenyl)imidazo[1,2-a]pyridine |

Condensation Reactions with Bifunctional Nucleophiles

This compound can undergo condensation reactions with bifunctional nucleophiles to construct various heterocyclic rings. Two notable examples are the Hantzsch thiazole (B1198619) synthesis and the formation of quinoxalines.

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide. organic-chemistry.org When this compound is treated with thiourea, a 2-aminothiazole (B372263) derivative is formed. nih.govnih.gov

The synthesis of quinoxalines can be achieved through the condensation of an α-bromoketone with an o-phenylenediamine (B120857). researchgate.netconnectjournals.comnih.govnih.govchim.it The reaction of this compound with o-phenylenediamine would yield a 2-(3'-(trifluoromethoxy)phenyl)quinoxaline. connectjournals.com

Table 4: Heterocyclic Synthesis from this compound

| Bifunctional Nucleophile | Reaction Type | Heterocyclic Product |

| Thiourea | Hantzsch Thiazole Synthesis | 2-Amino-4-(3'-(trifluoromethoxy)phenyl)thiazole |

| o-Phenylenediamine | Quinoxaline Synthesis | 2-(3'-(Trifluoromethoxy)phenyl)quinoxaline |

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for this compound involves a multi-faceted approach, combining experimental kinetics with theoretical calculations and spectroscopic observations to build a comprehensive picture of the reaction pathways.

Kinetic studies are instrumental in determining the rate of a reaction and identifying the species involved in the rate-determining step. For reactions involving this compound, such as nucleophilic substitution at the α-carbon, the rate law can provide significant mechanistic insights.

The acid-catalyzed halogenation of ketones, a reaction analogous to the formation of α-bromoacetophenones, is known to proceed through an enol intermediate. The rate of this reaction is typically dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration. This indicates that the formation of the enol is the rate-determining step. libretexts.orglibretexts.org For this compound, its reactions, particularly those involving the α-bromo position, are influenced by the electronic effects of the 3'-trifluoromethoxy substituent.

Hypothetical Kinetic Data for Nucleophilic Substitution:

| Reactant Concentration (mol/L) | Nucleophile Concentration (mol/L) | Initial Rate (mol/L·s) |

| 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 0.2 | 0.1 | 2.4 x 10⁻⁵ |

| 0.1 | 0.2 | 2.4 x 10⁻⁵ |

This interactive table presents hypothetical data illustrating that the reaction is first order with respect to both the acetophenone (B1666503) derivative and the nucleophile, suggesting an SN2-type mechanism as the rate-determining step.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. It allows for the calculation of the energies of reactants, transition states, and products, providing a detailed map of the potential energy surface.

For α-bromoacetophenones, computational studies have explored the competition between different reaction pathways, such as nucleophilic substitution and epoxide formation. up.ac.za These studies have shown that the presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence the activation energies of these competing pathways. up.ac.za In the case of this compound, the trifluoromethoxy group is strongly electron-withdrawing, which would be expected to influence the electrophilicity of both the carbonyl carbon and the α-carbon.

DFT calculations can predict the geometries of transition states and intermediates, offering a glimpse into the structural changes that occur during the reaction. For instance, in a nucleophilic attack on the α-carbon, the trajectory of the incoming nucleophile and the departure of the bromide leaving group can be modeled. up.ac.za

Calculated Energy Profile for a Hypothetical Reaction:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Products | -20.1 |

Spectroscopic methods are vital for the direct observation and characterization of transient intermediates in a reaction, providing tangible evidence for a proposed mechanism. Techniques such as laser flash photolysis can be employed to generate and study reactive species with short lifetimes. researchgate.net

In the context of α-bromoacetophenones, spectroscopic studies have been used to investigate the formation of radical intermediates and charge-transfer complexes. researchgate.net For example, the photolysis of α-bromoacetophenones can lead to the homolytic cleavage of the C-Br bond, generating a phenacyl radical and a bromine atom. These intermediates can be detected by their characteristic absorption spectra.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Pharmaceutical Intermediates

As a specialized chemical intermediate, 2-Bromo-3'-trifluoromethoxyacetophenone is integral to the custom synthesis of molecules tailored for the pharmaceutical sector. nbinno.com Its structure provides a readily functionalized framework that chemists can modify to produce desired final products, saving resources that would otherwise be spent preparing these foundational materials. nbinno.com The presence of the trifluoromethoxy group is significant, as fluorinated compounds are widely used in the synthesis of drugs like anti-inflammatory and anticancer agents due to fluorine's high electronegativity and minimal steric hindrance. ossila.com

The synthesis of Active Pharmaceutical Ingredients (APIs) is a complex, multi-step process that relies on high-quality raw materials and intermediates. Compounds like this compound and its structural analogs serve as crucial starting points in these synthetic pathways. chemimpex.comchemicalbull.com The reactivity of the α-bromoketone moiety allows for the construction of various heterocyclic systems, which are common cores in many pharmaceutical agents. ossila.com For instance, structurally related bromoacetophenones are used to synthesize thiazole (B1198619) and pyrazine derivatives, which are scaffolds for compounds investigated as potential correctors for defects in cystic fibrosis and as inhibitors for enzymes like glutathione S-transferase Omega 1. ossila.com The synthesis of APIs is a highly controlled process where intermediates are converted through sequential reactions under optimized conditions to yield the target molecule.

Table 1: Application of Related Bromoacetophenones in API Synthesis

| Precursor Compound | Resulting Scaffold/Derivative | Potential Therapeutic Application |

| 2-Bromo-3′-fluoroacetophenone | Thiazole derivatives | Cystic fibrosis, anti-parasitic (Trypanosoma brucei) ossila.com |

| 2-Bromo-3′-fluoroacetophenone | Pyrazine derivatives | Ligands for phosphorescent complexes ossila.com |

| 2-Bromo-3'-methoxyacetophenone | Various complex molecules | Analgesics, anti-inflammatory drugs chemimpex.com |

| 2-bromo-3-hydroxyacetophenone | Biologically active esters | Used in various drug formulations chemicalbull.com |

The strategic modification of bioactive compounds is a cornerstone of medicinal chemistry, aimed at improving efficacy, selectivity, and pharmacokinetic properties. The incorporation of halogen atoms is a widely used strategy to transform initial "hit" compounds into viable drug candidates. nih.gov Ketone intermediates are well-established precursors in the synthesis of drug analogues. nih.gov For example, the synthesis of 'Bromo-DragonFLY' and its psychoactive analogues has been explored using ketone precursors. nih.govresearchgate.net

The trifluoromethoxy group on the phenyl ring of this compound is particularly valuable for creating analogues. This group can alter the molecule's lipophilicity and metabolic stability, potentially leading to improved bioavailability and a longer half-life in the body. By reacting the α-bromo-ketone portion of the molecule, chemists can attach various other molecular fragments, systematically generating a library of related compounds for biological screening. nih.gov

Agrochemical and Specialty Chemical Development

The unique properties of this compound also make it a valuable intermediate in the agrochemical industry. chemimpex.com The development of sophisticated agrochemical formulations often relies on versatile building blocks to create molecules that can target specific pests and diseases with greater efficacy and a reduced environmental footprint. nbinno.com

Fluorinated building blocks are known to have a dramatic effect on the biological activity of herbicides, insecticides, and fungicides. ossila.com The trifluoromethyl group, a component of the trifluoromethoxy moiety, is a key structural motif in numerous active agrochemical ingredients. semanticscholar.org The synthesis of these complex agrochemicals depends on the availability of reliable and reactive intermediates. Similar to its role in pharmaceuticals, this compound can be used to build heterocyclic structures that form the core of many pesticides. The trifluoromethoxy substitution can enhance the potency and selectivity of the final product. For instance, related fluorinated compounds are crucial intermediates for developing potent herbicides and effective fungicides. nbinno.com

The ability to precisely modify a molecule's structure is crucial for optimizing its biological activity. Intermediates like this compound provide chemists with the tools to tailor bioactive molecules for specific agricultural needs. nbinno.com The presence of both a reactive bromine atom and a trifluoromethoxy-substituted ring allows for a dual approach to modification. The bromine can be displaced in nucleophilic substitution reactions to add new functional groups, while the aromatic ring can undergo further substitutions. This flexibility enables the fine-tuning of a molecule's properties to enhance its effectiveness against target pests or to improve its stability in the field.

Precursor for Advanced Materials

Beyond life sciences, this compound and its analogs have applications in materials science. chemimpex.com They can be used in the formulation of specialty materials, including advanced polymers and coatings. chemimpex.com A notable application is in the synthesis of phosphorescent materials. For example, a related compound, 2-Bromo-3′-fluoroacetophenone, reacts with ortho-phenylenediamine derivatives to produce pyrazine compounds. ossila.com These pyrazines can then be used as ligands to create iridium complexes that exhibit phosphorescence, emitting light from yellow to deep red. Such materials are of interest for applications in organic light-emitting diodes (OLEDs). The trifluoromethoxy group in this compound could potentially be used to tune the electronic properties and, consequently, the emission color and efficiency of such phosphorescent complexes. ossila.com

Monomers for Polymer Synthesis with Tailored Properties

The α-bromo ketone moiety of this compound serves as a versatile handle for the synthesis of novel monomers. For instance, it can be readily converted into vinyl ketone or other polymerizable groups. The incorporation of the trifluoromethoxy group into the polymer backbone can significantly influence the material's properties. Fluorinated polymers are well-known for their exceptional thermal stability, chemical resistance, and low surface energy. nbinno.com

The trifluoromethoxy group, in particular, can be used to tailor the refractive index, dielectric constant, and gas permeability of polymers. This makes such monomers valuable for applications in specialty optics, electronics, and membrane-based separations. A new approach for the regiospecific aldol synthesis by the simultaneous addition of α-halo carbonyl derivatives and aldehydes or ketones can be employed for creating monomeric precursors. researchgate.net

Table 1: Potential Monomers Derived from this compound

| Monomer Structure | Potential Polymerization Method | Anticipated Polymer Properties |

| 3'-(Trifluoromethoxy)acrylophenone | Free-radical polymerization, Anionic polymerization | Enhanced thermal stability, tailored refractive index |

| 2-(3'-(Trifluoromethoxy)benzoyl)oxirane | Ring-opening polymerization | Increased chemical resistance, modified surface energy |

| N-substituted acrylamides/methacrylamides | Free-radical polymerization | Biocompatibility, tunable hydrophobicity |

This table is illustrative and shows potential monomer structures that could be synthesized from this compound and their anticipated properties based on the presence of the trifluoromethoxy group.

Ligand Synthesis for Coordination Chemistry

This compound is an excellent starting material for the synthesis of a wide variety of ligands for coordination chemistry. The α-bromo ketone can readily react with nucleophiles such as amines, thiols, and phosphines to introduce coordinating atoms. For example, reaction with substituted thioureas can lead to the formation of bidentate ligands that form stable four-membered rings with metal ions. organic-chemistry.org Similarly, condensation reactions with diamines can yield multidentate Schiff base ligands.

The trifluoromethoxy group on the phenyl ring plays a crucial role in modulating the electronic properties of the resulting ligand. As a strong electron-withdrawing group, it can influence the electron density at the coordinating atoms, thereby affecting the stability and reactivity of the metal complexes. nbinno.com This allows for the fine-tuning of the electronic and steric properties of the ligands for specific applications in catalysis and materials science. The synthesis of related compounds, such as 2-Bromo-3′-fluoroacetophenone, has been shown to produce precursors for ligands used in phosphorescent complexes. ossila.com

Table 2: Representative Ligand Scaffolds from this compound

| Ligand Type | Synthetic Precursors | Potential Metal Coordination |

| Imidazole-based ligands | This compound, ammonia/amines, aldehydes | Transition metals (e.g., Ru, Ir, Cu) |

| Thiazole-based ligands | This compound, thiourea/thioamides | Transition metals (e.g., Ru, Ir, Pt) |

| Pyrazine-based ligands | This compound, ortho-phenylenediamines | Iridium, Ruthenium |

This table provides examples of ligand scaffolds that can be synthesized from this compound, based on established reactions of α-bromo ketones.

Derivatization for Optoelectronic Materials (e.g., OLEDs)

The ligands derived from this compound are of significant interest in the development of optoelectronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). The introduction of fluorine atoms into the ligands of metal complexes can lower both the HOMO and LUMO energy levels. rsc.org This facilitates easier electron injection and enhances the resistance of the material to oxidative degradation. rsc.org

Complexes of iridium with pyrazine derivative ligands, which can be synthesized from analogous bromoacetophenones, have been shown to exhibit phosphorescence from yellow to deep red. ossila.com The trifluoromethoxy group, with its strong electron-withdrawing nature, can be used to tune the emission color and improve the quantum efficiency of these phosphorescent emitters. The enhanced stability and volatility conferred by the trifluoromethoxy group are also advantageous for the fabrication of OLED devices through vacuum deposition techniques.

Synthesis of Complex Organic Molecules

The reactivity of the α-bromo ketone functionality makes this compound a valuable building block for the synthesis of a wide range of complex organic molecules.

Route to Natural Product Synthesis Scaffolds

The α-bromo ketone moiety is a versatile precursor for the construction of various heterocyclic and carbocyclic ring systems that form the core of many natural products. It can participate in a variety of cyclization reactions, such as the Hantzsch pyridine (B92270) synthesis, to form substituted pyridines. Furthermore, it can be used in the synthesis of furans, pyrroles, and other heterocycles that are common motifs in biologically active natural products. The trifluoromethoxy group can be carried through these synthetic sequences to produce novel analogs of natural products with potentially enhanced biological activity or modified pharmacokinetic properties.

Table 3: Potential Heterocyclic Scaffolds for Natural Product Analogs

| Heterocyclic Scaffold | General Synthetic Approach | Relevance |

| Substituted Thiazoles | Hantzsch thiazole synthesis with thioamides | Core of many biologically active compounds |

| Substituted Imidazoles | Reaction with ammonia and an aldehyde | Found in numerous natural alkaloids |

| Substituted Quinoxalines | Condensation with o-phenylenediamines | Present in various bioactive molecules |

This table illustrates potential heterocyclic scaffolds that can be synthesized from this compound, which are common in natural product structures.

Preparation of Chiral Compounds and Enantioselective Transformations

The carbonyl group in this compound allows for the introduction of chirality through enantioselective reduction to the corresponding alcohol. The resulting chiral bromohydrin is a valuable intermediate for the synthesis of enantiopure epoxides and amino alcohols. Furthermore, the bromine atom can be displaced by various nucleophiles in stereocontrolled substitution reactions.

Organocatalytic methods for the enantioselective α-bromination of aldehydes and ketones have been developed, highlighting the importance of chiral α-bromo ketones as versatile building blocks. acs.org These chiral synthons can be rapidly derivatized to a variety of useful compounds. acs.org While the direct enantioselective synthesis of this compound is a challenging endeavor, the resolution of the racemic mixture or the stereoselective transformation of the ketone provides access to a wide range of chiral molecules. The development of asymmetric methods for the synthesis of flavanones and related structures showcases the importance of such chiral building blocks. nih.gov

Role in Chemical Innovation and Educational Contexts

Fluorinated organic compounds are indispensable in modern chemical innovation, driving advancements in pharmaceuticals, agrochemicals, and materials science. nbinno.comlew.ro this compound, as a trifunctional building block, exemplifies the power of fluorine chemistry. The unique properties of the trifluoromethoxy group, such as its high lipophilicity and strong electron-withdrawing nature, offer chemists a powerful tool to fine-tune the properties of molecules. nih.govmdpi.combeilstein-journals.org The presence of this group can lead to enhanced metabolic stability and bioavailability in drug candidates. nbinno.commdpi.com

In an educational setting, this compound can serve as an excellent model compound for teaching fundamental concepts in organic chemistry. Its synthesis and subsequent reactions can be used to illustrate a wide range of topics, including:

Electrophilic aromatic substitution

Side-chain halogenation of ketones libretexts.org

Nucleophilic substitution reactions at the α-carbon

Reactions of carbonyl compounds

The influence of electron-withdrawing groups on reactivity

The principles of green chemistry in the development of efficient synthetic routes

The study of such molecules helps to bridge the gap between fundamental chemical principles and their real-world applications in cutting-edge research and industry. The growing importance of fluorinated compounds also underscores the need for chemistry curricula to incorporate modern organofluorine chemistry. chimia.ch

Advanced Characterization and Analytical Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone for elucidating the molecular structure of 2-Bromo-3'-trifluoromethoxyacetophenone, with each technique offering unique insights into its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen atomic frameworks.

¹H NMR: In the proton NMR spectrum of this compound, the hydrogen atoms exhibit distinct signals based on their chemical environment. The protons on the aromatic ring are expected to appear in the downfield region, typically between 7.5 and 8.0 ppm, due to the deshielding effects of the aromatic current and electron-withdrawing substituents. The two protons of the methylene (B1212753) group (CH₂) adjacent to the bromine atom and the carbonyl group would likely produce a singlet at approximately 4.4-4.7 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is expected to show a characteristic signal in the highly deshielded region of the spectrum, around 190 ppm. The carbons of the aromatic ring will resonate between approximately 120 and 140 ppm. Additional signals corresponding to the methylene carbon (CH₂Br) and the carbon of the trifluoromethoxy group (-OCF₃) would also be present.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (C₆H₄) | 7.5 - 8.0 |

| ¹H | Methylene (CH₂) | 4.4 - 4.7 |

| ¹³C | Carbonyl (C=O) | ~190 |

| ¹³C | Aromatic (C₆H₄) | 120 - 140 |

| ¹³C | Methylene (CH₂Br) | ~30-35 |

Infrared (IR) spectroscopy is utilized to identify the specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com For this compound, the IR spectrum would display several characteristic absorption bands.

The most prominent peak would be from the carbonyl (C=O) group of the ketone, which is expected to appear as a strong, sharp band in the range of 1685-1700 cm⁻¹. vscht.cz The position is shifted to a lower wavenumber due to conjugation with the aromatic ring. libretexts.org The spectrum would also feature strong absorption bands corresponding to the C-F bonds of the trifluoromethoxy group, typically found in the 1250-1000 cm⁻¹ region. Other significant absorptions include those for the aromatic C=C bond stretches (around 1600 cm⁻¹ and 1450 cm⁻¹) and the aromatic C-H stretches (above 3000 cm⁻¹). vscht.cz The C-Br stretch typically appears in the fingerprint region at lower wavenumbers (600-500 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Carbonyl (C=O) | Stretch | 1700 - 1685 | Strong |

| Aromatic C=C | Stretch | 1600, 1450 | Medium |

| C-O (Ether) | Stretch | 1300 - 1200 | Strong |

| C-F (Trifluoromethoxy) | Stretch | 1250 - 1000 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

The molecular formula for this compound is C₉H₆BrF₃O. The mass spectrometer would show a molecular ion peak (M⁺) corresponding to the molecule's mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity.

Common fragmentation patterns would likely involve the cleavage of the C-C bond between the carbonyl group and the brominated methyl group (alpha-cleavage), leading to the formation of a bromomethyl radical and a 3-(trifluoromethoxy)benzoyl cation. Another possible fragmentation is the loss of a bromine atom.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion/Fragment | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₉H₆BrF₃O]⁺ | 282/284 | Molecular ion peak cluster (⁷⁹Br/⁸¹Br isotopes) |

| [M-Br]⁺ | [C₉H₆F₃O]⁺ | 203 | Loss of a bromine atom |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is characterized by absorptions arising from its aromatic ring and carbonyl group.

The molecule is expected to exhibit two main absorption bands. csic.es The first, resulting from the π → π* transition within the substituted benzene (B151609) ring, would likely appear in the 250-280 nm range. A second, weaker absorption band corresponding to the n → π* transition of the carbonyl group would be observed at a longer wavelength, typically around 300-320 nm. csic.es

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Phenyl ring | 250 - 280 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating this compound from impurities and for determining its purity.

Gas Chromatography (GC): GC is a suitable method for assessing the purity of thermally stable and volatile compounds like this compound. Product specifications often cite GC to confirm purity levels, with assays commonly exceeding 97.5%. thermofisher.com In a typical GC analysis, the compound is vaporized and passed through a column, separating it from any non-volatile impurities or byproducts with different boiling points.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of this compound. A reverse-phase HPLC method is typically employed for bromoacetophenone derivatives. sielc.com This involves a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com Detection is commonly achieved using a UV detector set to a wavelength where the compound strongly absorbs, or by a mass spectrometer (LC-MS) for greater sensitivity and structural confirmation. sielc.commdpi.com This technique allows for accurate quantification and the separation of the target compound from closely related impurities.

Table 5: Typical Chromatographic Conditions for Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| GC | Capillary column (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique crucial for monitoring the progress of chemical reactions. ukessays.comlibretexts.org In the synthesis of this compound, which could, for example, involve the bromination of 3'-trifluoromethoxyacetophenone, TLC is an indispensable tool for qualitatively assessing the conversion of reactants to products. organic-chemistry.orgthieme.de

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel. ukessays.com A reference spot of the starting material (3'-trifluoromethoxyacetophenone) is also applied. rochester.edu The plate is then developed in a chamber containing an appropriate solvent system (mobile phase), often a mixture like hexane-ethyl acetate. rsc.org

As the reaction proceeds, aliquots are taken at different time intervals and spotted on the TLC plate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product, this compound, indicates the reaction's progress. libretexts.org The relative positions of the spots, quantified by the retardation factor (Rf), depend on the polarity of the compounds and the chosen mobile phase. The brominated product is expected to have a different Rf value than the starting material. Once the starting material spot is no longer visible, the reaction is considered complete. libretexts.org

Table 1: Illustrative TLC Parameters for Monitoring Synthesis

| Parameter | Description | Example Value/System |

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F254 |

| Mobile Phase | The solvent or solvent mixture that moves up the plate. | Hexane:Ethyl Acetate (e.g., 9:1 v/v) |

| Visualization | Method used to see the spots after development. | UV light (254 nm), potassium permanganate (B83412) stain |

| Reactant Rf | Retardation factor for the starting material. | ~0.5 (Hypothetical) |

| Product Rf | Retardation factor for this compound. | ~0.4 (Hypothetical) |

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. While specific crystallographic data for this compound is not publicly available, the technique would provide invaluable information about its molecular geometry, conformation, and intermolecular interactions.

For a related compound, 2-bromoacetamide, crystallographic analysis revealed an almost planar molecular structure with molecules organized via N—H⋯O hydrogen bonds. nih.gov For this compound, analysis would confirm bond lengths, bond angles, and torsion angles. Key structural questions that could be answered include the planarity of the acetophenone (B1666503) moiety and the orientation of the trifluoromethoxy group relative to the phenyl ring. Studies on other trifluoromethoxybenzenes have shown that the –OCF3 group often prefers a non-planar (orthogonal) conformation with respect to the phenyl ring. nih.govbeilstein-journals.org X-ray analysis would also reveal how the bromine atom influences crystal packing and whether intermolecular interactions like halogen bonding or C—H⋯O contacts are present.

Table 2: Expected Parameters from a Crystallographic Analysis

| Parameter | Information Provided | Expected Finding for this compound |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | To be determined by experiment. |

| Space Group | The specific symmetry elements of the crystal. | To be determined by experiment. |

| Unit Cell Dimensions | The lengths and angles of the repeating crystal lattice unit. | To be determined by experiment. |

| Bond Lengths/Angles | Precise distances and angles between atoms. | Confirmation of C=O, C-Br, C-O, C-F bond lengths. |

| Torsion Angles | Dihedral angles defining molecular conformation. | Determination of the phenyl-carbonyl and phenyl-OCF3 orientations. |

| Intermolecular Interactions | Non-covalent forces (e.g., hydrogen bonds, halogen bonds). | Potential for Br···O or C-H···F interactions influencing packing. |

Thermal Analysis (e.g., DSC, TGA)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize a material's response to changes in temperature. These methods provide information on melting point, decomposition, and thermal stability. tainstruments.comabo.fi

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov For this compound, a DSC scan would reveal its melting point, which would appear as an endothermic peak on the thermogram. azom.com The presence of impurities would typically lead to a broadening and depression of this melting peak. Other thermal events, such as polymorphic transformations (transitions between different crystal forms), could also be detected. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. kohan.com.tw A TGA curve for this compound would show a stable baseline until the temperature is high enough to cause decomposition. tainstruments.com The onset of mass loss on the TGA curve indicates the temperature at which the compound begins to degrade. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation. tainstruments.com

Table 3: Potential Thermal Events for this compound

| Technique | Event | Temperature Range (Hypothetical) | Information Gained |

| DSC | Melting | 30 - 50 °C | Melting point, purity assessment |

| TGA | Decomposition | > 200 °C | Onset of thermal degradation, thermal stability |

| DSC | Decomposition | > 200 °C | Enthalpy of decomposition (exothermic/endothermic) |

Advanced Computational Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. scienceacademique.comuit.no For this compound, DFT calculations, often using functionals like B3LYP, can provide a wealth of information at the atomic level. researchgate.netnih.gov

DFT is used to optimize the molecular geometry, predicting bond lengths and angles that can be compared with experimental data from crystallographic analysis. scienceacademique.com It can also be used to calculate the energies of different conformers to determine the most stable structure. researchgate.net Furthermore, DFT allows for the calculation of various electronic properties. The distribution of electron density can be analyzed through calculations of atomic charges and the electrostatic potential surface, identifying electron-rich and electron-poor regions of the molecule. This is crucial for predicting reactivity; for instance, the carbonyl oxygen would be identified as a nucleophilic site, while the carbon attached to the bromine would be electrophilic. Frontier molecular orbitals (HOMO and LUMO) can be calculated to predict the molecule's electronic transition properties and its susceptibility to nucleophilic or electrophilic attack. nih.gov

Table 4: Key Parameters Obtainable from DFT Studies

| Parameter | Description | Predicted Insight for this compound |

| Optimized Geometry | The lowest energy 3D structure. | Predicts bond lengths, angles, and preferred conformation. scienceacademique.com |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates electronic excitability and sites for redox reactions. nih.gov |

| Electrostatic Potential | A map of charge distribution on the molecular surface. | Highlights nucleophilic (e.g., carbonyl oxygen) and electrophilic (e.g., α-carbon) sites. |

| Vibrational Frequencies | Calculated infrared and Raman spectra. | Aids in the interpretation of experimental spectroscopic data. nih.gov |

| Rotational Barriers | Energy required to rotate around specific bonds. | Quantifies the flexibility of the phenyl-acetyl and C-O bonds. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide detailed insight into its conformational landscape and dynamic behavior.